molecular formula C7H2Br2ClFO2 B15228308 3,5-Dibromo-2-chloro-6-fluorobenzoic acid

3,5-Dibromo-2-chloro-6-fluorobenzoic acid

Cat. No.: B15228308
M. Wt: 332.35 g/mol
InChI Key: JOMGBIREKKYKBL-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-chloro-6-fluorobenzoic acid is a halogenated derivative of benzoic acid. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring, making it a highly substituted benzoic acid derivative. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-chloro-6-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the bromination of 2-chloro-6-fluorobenzoic acid, followed by further bromination to introduce the second bromine atom at the 5-position. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-chloro-6-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,5-Dibromo-2-chloro-6-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-chloro-6-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzoic acid
  • 3,5-Dibromo-2-fluorobenzoic acid
  • 3,5-Dibromo-2-chlorobenzoic acid

Uniqueness

3,5-Dibromo-2-chloro-6-fluorobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring. This high degree of halogenation can impart distinct chemical and physical properties, such as increased reactivity and specific binding interactions in biological systems .

Properties

Molecular Formula

C7H2Br2ClFO2

Molecular Weight

332.35 g/mol

IUPAC Name

3,5-dibromo-2-chloro-6-fluorobenzoic acid

InChI

InChI=1S/C7H2Br2ClFO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)

InChI Key

JOMGBIREKKYKBL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)C(=O)O)F)Br

Origin of Product

United States

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